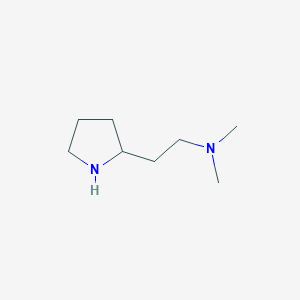

N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine

CAS No.: 933746-30-6

Cat. No.: VC17696750

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933746-30-6 |

|---|---|

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | N,N-dimethyl-2-pyrrolidin-2-ylethanamine |

| Standard InChI | InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | YSIPQGUGLHBNQY-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCC1CCCN1 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Identity

The systematic IUPAC name for this compound is N,N-dimethyl-2-pyrrolidin-2-ylethanamine, reflecting its branched alkylamine structure with a pyrrolidine moiety. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 933746-30-6 |

| Molecular Formula | |

| Molecular Weight | 142.24 g/mol |

| SMILES | CN(C)CCC1CCCN1 |

| InChIKey | YSIPQGUGLHBNQY-UHFFFAOYSA-N |

The structure comprises a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) linked to a dimethylaminoethyl chain. This arrangement confers both rigidity from the cyclic amine and flexibility from the ethyl spacer, influencing its reactivity and interaction with biological targets.

Stereochemical Considerations

Synthesis Methods

Catalytic Amination Strategies

A common synthesis route involves the reaction of pyrrolidine derivatives with dimethylamine precursors. For example, titanium(IV) isopropoxide has been employed as a catalyst to enhance regioselectivity and yield during the coupling of pyrrolidin-2-yl intermediates with dimethylamine. This method leverages the Lewis acidity of titanium to activate carbonyl groups, facilitating nucleophilic attack by the amine.

Table 1: Comparison of Synthesis Approaches

| Method | Catalyst | Yield | Selectivity |

|---|---|---|---|

| Catalytic Amination | Titanium(IV) isopropoxide | Moderate | High regioselectivity |

| Carbon Nucleophile Addition | Not specified | Theoretical | Stereocontrol potential |

Physicochemical Properties

Thermodynamic Parameters

While specific data on melting/boiling points or solubility are scarce, analogous tertiary amines exhibit boiling points ranging from 170–200°C and moderate water solubility due to hydrogen bonding with the amine group . The compound’s predicted pKa (~9.35) suggests basicity comparable to pyrrolidine (pKa = 11.27), with the dimethylamino group slightly reducing proton affinity.

Spectroscopic Characterization

-

NMR: The -NMR spectrum would display signals for the pyrrolidine protons (δ 1.5–3.0 ppm), methyl groups on the amine (δ 2.2–2.5 ppm), and ethyl chain protons (δ 2.5–3.5 ppm) .

-

MS: High-resolution mass spectrometry would confirm the molecular ion peak at m/z 142.24.

Applications in Medicinal Chemistry

Drug Discovery Building Block

The pyrrolidine scaffold is prevalent in pharmaceuticals targeting central nervous system (CNS) disorders, such as dopamine receptor modulators. The dimethylaminoethyl chain may enhance blood-brain barrier permeability, making this compound a candidate for neuroactive drug prototypes.

Enzyme Inhibition Studies

Tertiary amines often act as enzyme inhibitors by mimicking transition states or binding allosteric sites. For instance, structural analogs have shown activity against acetylcholinesterase, suggesting potential applications in Alzheimer’s disease research.

Research Implications and Future Directions

Catalytic Process Optimization

Improving the efficiency of titanium-catalyzed amination could reduce reaction times and waste generation. Recent work on earth-abundant metal catalysts (e.g., iron or copper) offers eco-friendly alternatives worth exploring .

Stereoselective Synthesis

Developing asymmetric catalysis methods to access enantiopure forms of the compound could unlock new biological activities. Chiral phosphine ligands or organocatalysts may enable enantiomeric differentiation during synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume